1,3-Dibromo-2,4-dichlorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

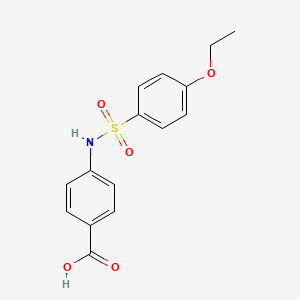

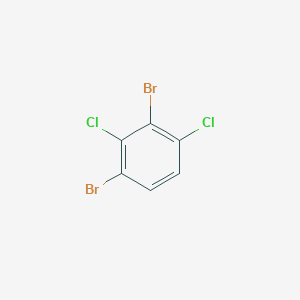

1,3-Dibromo-2,4-dichlorobenzene is a chemical compound with the molecular formula C6H2Br2Cl2 . It has an average mass of 304.794 Da and a monoisotopic mass of 301.790009 Da .

Synthesis Analysis

The synthesis of dibromoalkanes, such as this compound, can be achieved through various methods. One common method is dibromination, which involves the use of DMSO and oxalyl bromide as a highly efficient brominating reagent for various alkenes, alkynes, and ketones . This bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two bromine atoms and two chlorine atoms attached to it . The exact positions of these atoms on the benzene ring can be determined through advanced structural analysis .

Chemical Reactions Analysis

This compound, like other dibromoalkanes, can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions with arylboronic acids in the presence of different Suzuki catalysts .

Physical And Chemical Properties Analysis

This compound is a compound with a molecular formula of C6H2Br2Cl2 . It has an average mass of 304.794 Da and a monoisotopic mass of 301.790009 Da .

Scientific Research Applications

Catalytic Oxidation of Dichlorobenzene

The catalytic oxidation of dichlorobenzene, a related compound to 1,3-Dibromo-2,4-dichlorobenzene, has been explored using various transition metal oxides supported on TiO2 and Al2O3. This study found that the type of transition metal oxide significantly affects the reaction, with Cr2O3 and V2O5-based catalysts showing high activity. Such catalytic processes are essential in chemical manufacturing and environmental applications (Krishnamoorthy, Rivas, & Amiridis, 2000).

Synthesis and Transformation Applications

Synthesis of Amino-Substituted Compounds

A study demonstrated the synthesis of amino-substituted 1,3-bis(tert-butyl-NNO-azoxy)benzenes from 4,6-dichloro-1,3-phenylenediamine. This process, involving reactions with N,N-dibromo-tert-butylamine, can be relevant for creating various chemical derivatives of this compound for research and industrial applications (Frumkin et al., 1999).

Environmental and Safety Applications

Microbial Degradation

A study focused on the microbial degradation of 1,3-dichlorobenzene, closely related to this compound. It isolated a gram-negative, peritrichously flagellated rod capable of using 1,3-dichlorobenzene as its sole carbon and energy source. Understanding such microbial interactions is crucial for environmental cleanup and bioremediation strategies (de Bont, Vorage, Hartmans, & van den Tweel, 1986).

Electrochemical Applications

Electrochemical Reduction Studies

Research on the electrochemical reduction of various di-, tri-, and tetrahalobenzenes, including compounds similar to this compound, was carried out to understand their behavior and potential applications in electrochemical processes. Such studies are important for developing new electrochemical methods in organic synthesis and material science (Mubarak & Peters, 1997).

Safety and Hazards

Safety data sheets for similar compounds, such as 1-Bromo-2,3-dichlorobenzene, indicate that these chemicals can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also combustible liquids . Therefore, it is recommended to handle 1,3-Dibromo-2,4-dichlorobenzene with appropriate personal protective equipment, avoid dust formation, and ensure adequate ventilation .

Mechanism of Action

Target of Action

The primary target of 1,3-Dibromo-2,4-dichlorobenzene is the benzene ring . The benzene ring is a key structural component in many organic molecules and plays a crucial role in various chemical reactions .

Mode of Action

This compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:

- Step 1 : The electrophile (in this case, the bromine or chlorine atom) forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that the compound can participate inFriedel-Crafts reactions , which are key steps in many biochemical pathways .

Pharmacokinetics

Given its molecular weight of304.79 Da , it’s likely that the compound has good bioavailability.

Result of Action

The result of this compound’s action is the formation of a substituted benzene ring . This can lead to the creation of various organic compounds, depending on the specific reaction conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the electrophilic aromatic substitution process can be affected by the presence of other chemical groups on the benzene ring . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .

Properties

IUPAC Name |

1,3-dibromo-2,4-dichlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2Cl2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUDFUBIELPUTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Br)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2412583.png)

![N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412586.png)

![N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2412598.png)

![1-[5-(Trifluoromethyl)-1H-imidazol-2-yl]propan-1-amine;hydrochloride](/img/structure/B2412600.png)

![4-fluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2412601.png)

![9-(4-bromophenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2412602.png)